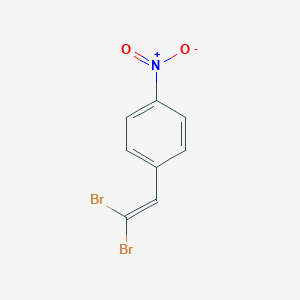
4-Nitro-beta,beta-dibromostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-beta,beta-dibromostyrene is a chemical compound that belongs to the family of nitroalkenes. It is widely used in scientific research, particularly in the field of organic chemistry. The compound is known for its unique properties, which make it a valuable tool for studying the mechanism of action of various biological processes.
Mécanisme D'action
The mechanism of action of 4-Nitro-beta,beta-dibromostyrene is based on its ability to undergo Michael addition reactions with nucleophiles. The compound reacts with thiol groups in proteins and other biomolecules, forming covalent adducts that can be detected using various analytical techniques. This property makes this compound a valuable tool for studying protein-protein interactions and enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its reactivity towards thiol groups in proteins and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferases and protein tyrosine phosphatases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Nitro-beta,beta-dibromostyrene in lab experiments is its high reactivity towards thiol groups in proteins and other biomolecules. This property allows for the selective labeling and detection of specific biomolecules in complex mixtures. Additionally, the compound is relatively easy to synthesize and has a long shelf-life.
However, there are also some limitations associated with the use of this compound in lab experiments. The compound can be toxic to cells at high concentrations, and its reactivity towards thiol groups can be affected by the presence of other reactive groups in the target biomolecule. Additionally, the detection of covalent adducts formed by this compound can be challenging, requiring specialized analytical techniques.
Orientations Futures
There are many future directions for research involving 4-Nitro-beta,beta-dibromostyrene. One area of interest is the development of new synthetic methods that allow for the selective modification of specific thiol groups in proteins and other biomolecules. Another area of interest is the use of this compound as a tool for studying the dynamics of protein-protein interactions in live cells. Additionally, the development of new fluorescent tags based on this compound could lead to the development of new imaging techniques for studying biological processes.
Méthodes De Synthèse
The synthesis of 4-Nitro-beta,beta-dibromostyrene involves the reaction between 4-nitrostyrene and dibromomethane in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The compound can also be synthesized through other methods, such as the reaction between 4-nitrostyrene and bromine in the presence of a Lewis acid.
Applications De Recherche Scientifique
4-Nitro-beta,beta-dibromostyrene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex molecules. The compound is also used as a probe for studying the mechanism of action of various biological processes, such as protein-protein interactions and enzyme-catalyzed reactions. Additionally, this compound is used as a fluorescent tag for labeling proteins and other biomolecules.
Propriétés
Formule moléculaire |
C8H5Br2NO2 |
|---|---|
Poids moléculaire |
306.94 g/mol |
Nom IUPAC |
1-(2,2-dibromoethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
Clé InChI |
FLWBELGVSNXZJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)



![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)





![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

